4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal
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Overview
Description
4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal is a complex organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a hydroxymethyl group and a pyridin-2-yl group, as well as an ethylene ketal functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexanone as the starting material.
Formation of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a reaction with formaldehyde under acidic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction with 2-bromopyridine.
Formation of the Ethylene Ketal: The ethylene ketal group is formed by reacting the hydroxymethyl group with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The cyclohexanone ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyridin-2-yl group or other functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the cyclohexanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions typically involving acidic or basic environments.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Substituted cyclohexanones with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate enzyme inhibition and receptor binding. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reactions being studied.
Comparison with Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar in having a hydroxymethyl group but differs in the aromatic ring structure.
4-(Pyridin-2-yl)cyclohexanone: Similar in having a pyridin-2-yl group but lacks the hydroxymethyl and ethylene ketal groups.
Cyclohexanone derivatives: Various cyclohexanone derivatives with different substituents.
Uniqueness: The combination of the hydroxymethyl, pyridin-2-yl, and ethylene ketal groups in a single molecule makes this compound unique and versatile for various applications.
Biological Activity
4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal, also known by its CAS number 1006685-98-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H19NO3, with a molecular weight of approximately 249.31 g/mol. The compound features a cyclohexanone core with a hydroxymethyl group and a pyridine moiety, contributing to its unique biological properties.
Pharmacological Effects
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Dopamine Receptor Modulation : Compounds structurally similar to this ketal have been shown to act as agonists at dopamine receptors D2 and D3, which are crucial in the treatment of Parkinson's disease .
- Iron Chelation : Some derivatives exhibit the ability to chelate iron, reducing oxidative damage associated with iron overload in neurodegenerative conditions .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that compounds related to this compound can inhibit cell proliferation in various cancer cell lines. For instance, certain analogs have been evaluated for their cytotoxic effects on breast cancer cells, showing IC50 values in the micromolar range .
- In Vivo Models : Animal studies have reported that these compounds can improve motor function in reserpinized rats, suggesting their potential utility in treating movement disorders associated with dopamine deficiency .
- Chemical Characterization : Advanced analytical techniques such as GC/MS and NMR spectroscopy have been employed to characterize the compound's structure and confirm its purity, which is essential for further pharmacological evaluation .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-11-13(12-3-1-2-8-15-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8,16H,4-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTWMFKYZNLPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO)C3=CC=CC=N3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006685-98-8 |
Source
|
Record name | [8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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